Tert-butyl 4-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
- Substituted naphthyridines
- Oxidized or reduced derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Chemistry: tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound finds applications in the development of agrochemicals and materials science. It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
- tert-butyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- 3-bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Comparison: tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to the position of the bromine atom and the ester group, which influence its reactivity and biological activity. Similar compounds may have different substitution patterns, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 4-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-11-9(8-16)10(14)4-6-15-11/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
NNTPBLQIDJIARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)Br |
Origin of Product |
United States |
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